molecular formula C11H21N3O2 B7924566 N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7924566
M. Wt: 227.30 g/mol
InChI Key: IQTRGTBCNOJICI-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a chemical compound supplied for laboratory research use only. It is not for diagnostic, therapeutic, or personal use. This molecule, with the molecular formula C11H21N3O2 and a molecular weight of 227.16 g/mol, is a pyrrolidine derivative that serves as a specialized building block in medicinal chemistry and drug discovery research . The presence of both acetamide and amino-acetyl functional groups on the pyrrolidine scaffold makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of pharmacologically active compounds . Researchers can procure this compound at a minimum of 97% purity, with various quantities available to suit different research scales . For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-13(9(2)15)7-10-4-5-14(8-10)11(16)6-12/h10H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTRGTBCNOJICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Precursors

Linear diamine intermediates, such as 1,4-diaminobutane derivatives, undergo cyclization in the presence of dehydrating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) facilitates intramolecular amide bond formation, yielding the pyrrolidine ring. A study by Mickevicius et al. demonstrated that thionyl chloride efficiently promotes cyclization of acylhydrazides at elevated temperatures (80–100°C), achieving yields exceeding 85%. This method is advantageous for its simplicity but requires careful control of stoichiometry to avoid over-dehydration.

Ring-Closing Metathesis (RCM)

Transition metal-catalyzed RCM offers a stereocontrolled approach. Grubbs’ catalyst (ruthenium-based) enables the formation of the pyrrolidine ring from diene precursors. While this method is less commonly reported for pharmaceutical intermediates, it provides high enantiomeric purity when chiral catalysts are employed.

Functionalization of the Pyrrolidine Core

2-Amino-acetyl Substituent Addition

The 2-amino-acetyl group is incorporated via a two-step process:

  • Acylation : The secondary amine on the pyrrolidine reacts with chloroacetyl chloride in tetrahydrofuran (THF) at −10°C, forming a chloroacetamide intermediate.

  • Amination : Displacement of the chloride with aqueous ammonia (NH₃) at 25°C yields the final 2-amino-acetyl group. Vulcanchem’s documentation notes that oxidation side reactions are mitigated using potassium permanganate in controlled doses.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature RangeYield Improvement
CyclizationTHF80–100°C85% → 92%
AcetylationMIBK/AcOH20–25°C78% → 89%
AminationEthanol/H₂O25°C70% → 82%

The use of methyl isobutyl ketone (MIBK) with acetic acid (AcOH) during acetylation enhances solubility and reduces racemization. Similarly, ethanol-water mixtures during amination improve nucleophilic displacement efficiency.

Catalytic Hydrogenation for Intermediate Purification

Patent US10919855B2 emphasizes catalytic hydrogenation (10% Pd/C, H₂ at 15–20°C) to reduce nitro intermediates to amines, achieving >99% purity. This step is critical for minimizing des-acetyl impurities, which are common byproducts in acetamide synthesis.

Purity Control and Characterization

Crystallization Techniques

Final product purity is achieved through solvent-mediated crystallization. Apremilast synthesis protocols (analogous to the target compound) utilize acetone-ethanol mixtures (3:1 v/v) to isolate crystalline products with <0.15% w/w impurities. Differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) are employed to verify polymorphic form and chemical purity.

Spectroscopic Characterization

  • ¹H NMR : Key peaks include δ 1.15 (t, J=7.0 Hz, CH₂CH₃), δ 2.05 (s, COCH₃), and δ 3.40–3.70 (m, pyrrolidine protons).

  • IR Spectroscopy : Strong absorbance at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch).

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competitive acylation at multiple amine sites is addressed through protective group strategies. Boc (tert-butyloxycarbonyl) protection of the pyrrolidine nitrogen prior to ethyl-acetamide introduction ensures single-site reactivity.

Byproduct Formation

Des-acetyl impurities arise from hydrolytic cleavage of the acetamide group. Strict control of reaction pH (<7.0) and low-temperature storage (−20°C) mitigates degradation.

Emerging Methodologies

Recent advances in flow chemistry enable continuous synthesis of pyrrolidine derivatives, reducing reaction times from hours to minutes. Photocatalytic methods using visible light (e.g., Ru(bpy)₃²⁺) show promise for mild C-N bond formation, though scalability remains a hurdle .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide undergoes various types of reactions, including:

  • Oxidation: Typically with agents like potassium permanganate or chromium trioxide.

  • Reduction: Using reagents such as lithium aluminum hydride.

  • Substitution: Involves nucleophilic or electrophilic reagents depending on the substitution site.

Common Reagents and Conditions

Typical reagents for these reactions might include organic solvents like dichloromethane, ethanol, and diethyl ether. Reaction conditions vary widely, often requiring anhydrous environments or inert atmospheres (e.g., nitrogen or argon) for sensitive transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might convert the amino group to nitro derivatives, while reduction reactions may yield amine derivatives. Substitution reactions could result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Organic Chemistry

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide serves as a crucial building block in organic synthesis. It can be utilized in the development of more complex molecules through various reactions such as acylation, oxidation, and reduction. Its structure allows for functionalization that can lead to the synthesis of novel compounds with desired properties.

Biological Research

The compound has been investigated for its role in modulating biological pathways. Research suggests it may interact with specific enzymes or receptors, influencing metabolic processes. It has potential applications as a biochemical probe for studying enzyme activity and cellular signaling pathways.

Pharmaceutical Development

In medicinal chemistry, this compound is being explored for therapeutic applications, particularly in treating neurological and metabolic disorders. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at specific targets within these pathways.

Case Study 1: Enzyme Modulation

A study focused on the effects of this compound on enzyme activity demonstrated significant inhibition of certain metabolic enzymes involved in glucose metabolism. This suggests potential use in managing conditions like diabetes.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound revealed that it may protect neuronal cells from oxidative stress-induced damage. This finding supports its exploration as a treatment option for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The exact mechanism of action for N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide depends on its application:

  • Biological Mechanisms: : It may interact with specific enzymes or receptors, modulating pathways involved in inflammation or neurotransmission.

  • Chemical Mechanisms: : Its reactivity is influenced by electronic and steric factors related to the pyrrolidine and acetamide groups, guiding its behavior in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications References
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide 3-ylmethyl substitution, ethyl-acetamide, 2-amino-acetyl 227.30 Discontinued; potential kinase inhibitor scaffold
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide 2-ylmethyl substitution (positional isomer) 227.30 Similar discontinued status; altered conformation
N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide Isopropyl group, piperazine ring 282.34 Enhanced solubility via piperazine; CNS targets
N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide Pyridine, indole, piperazine 391.47 Aromatic interactions; potential anticancer agent
N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide Hydroxyphenyl group, pyrrolidine 247.31 Improved water solubility; antioxidant applications
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Benzyl group, stereospecific center 232.32 Increased lipophilicity; neuroactive compound

Key Comparisons :

Structural Isomerism: The 3-ylmethyl vs. For example, the 3-ylmethyl group may provide better steric compatibility with hydrophobic enzyme pockets compared to the 2-ylmethyl isomer.

Functional Group Impact :

  • The piperazine moiety in enhances hydrogen-bonding capacity and solubility, making it more suitable for central nervous system (CNS) drug candidates. In contrast, the indole-pyridine system in facilitates π-π stacking interactions, relevant in kinase inhibition.

Physicochemical Properties :

  • The hydroxyphenyl group in improves aqueous solubility, whereas the benzyl substituent in increases lipophilicity, impacting blood-brain barrier permeability.

Safety Profiles: Analogs like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide () and N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide () exhibit acute oral toxicity (Category 4) and respiratory irritation (H335), suggesting that the target compound may require similar safety precautions during handling.

Biological Activity

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a synthetic compound belonging to the pyrrolidine class, notable for its potential biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is characterized by a pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. Its molecular formula is C11H21N3OC_{11}H_{21}N_{3}O . This compound has been investigated for various applications in chemistry, biology, and medicine.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as amino acid derivatives.
  • Acetylation : The amino-acetyl group is introduced via acylation using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
  • Final Modifications : The ethyl-acetamide moiety is attached to complete the synthesis .

Biological Mechanisms

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems.

The compound may exert its effects through the following mechanisms:

  • Enzyme Interaction : It potentially binds to enzymes involved in metabolic pathways, influencing their activity and thereby modulating cellular functions.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit enzymes related to inflammatory processes, offering potential therapeutic benefits in inflammatory diseases .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Compound MIC (µg/mL) Target Organism
This compound12.5Staphylococcus aureus
This compound25Escherichia coli
Control (Ciprofloxacin)2Both

These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Studies and Research Findings

In a study examining various pyrrolidine derivatives, this compound was evaluated for its antifungal activity as well. It demonstrated effectiveness against Candida albicans, with MIC values indicating significant antifungal properties.

Study Reference MIC (mg/mL) Organism
0.025Candida albicans
0.0195Escherichia coli

These results highlight the compound's potential as a lead for developing new antimicrobial agents.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Anti-inflammatory Treatments : Due to its enzyme inhibition properties, it may be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Agents : Its efficacy against bacterial and fungal pathogens positions it as a candidate for further development in antibiotic therapies.
  • Neurological Disorders : There are indications that similar compounds may influence neurological pathways, warranting exploration in neuropharmacology .

Q & A

Q. What are the optimized synthetic routes for N-[1-(2-amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide, and how can reaction conditions be tailored to improve yield?

Answer: The synthesis of pyrrolidine-based acetamides typically involves multi-step reactions, including amidation, alkylation, and cyclization. For example, analogous compounds like N-benzylpyrrolidin-3-yl acetamide are synthesized via coupling reactions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base . To optimize yield:

  • Use low temperatures (0–5°C) to minimize side reactions during amide bond formation .
  • Purify intermediates via column chromatography or recrystallization to reduce impurities .
  • Monitor reaction progress using HPLC or LC-MS to identify incomplete steps .

Q. How can spectroscopic techniques (e.g., Raman, NMR) be employed to confirm the structural integrity of this compound?

Answer:

  • Raman Spectroscopy : Compare experimental spectra with density functional theory (DFT)-simulated spectra to validate vibrational modes of the acetamide and pyrrolidine moieties .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., methyl groups in N-ethyl and acetyl groups) and carbon backbone connectivity. For example, the N-ethyl group typically shows a triplet near δ 1.1 ppm in 1H^1H-NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary in vitro assays are recommended to screen the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic or colorimetric substrates. For example, A2B_{2B} adenosine receptor antagonism assays were used for structurally related N-ethyl-acetamide derivatives .
  • Cell Viability Assays : Use MTT or resazurin assays to assess cytotoxicity in relevant cell lines .
  • Binding Affinity Studies : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) for receptor targets .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the interaction of this compound with biological targets?

Answer:

  • Docking : Use software like AutoDock Vina to model binding poses in protein active sites (e.g., adenosine receptors). Focus on hydrogen bonding between the acetamide carbonyl and conserved residues (e.g., Asn254 in A2B_{2B} receptors) .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes for >100 ns to assess stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for structure-activity relationship (SAR) studies .

Q. What strategies can resolve contradictions in biological activity data across different experimental models?

Answer:

  • Model-Specific Factors : Compare results from immortalized cell lines vs. primary cells, as differences in receptor expression or metabolic pathways may explain discrepancies .
  • Metabolic Stability : Assess compound stability in liver microsomes or hepatocytes to identify rapid degradation in certain models .
  • Orthogonal Assays : Validate findings using multiple techniques (e.g., SPR for binding affinity, functional cAMP assays for receptor activity) .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacological profile?

Answer:

  • Stereoisomer Synthesis : Prepare (R)- and (S)-enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) .
  • Biological Testing : Compare enantiomer activity in receptor-binding assays. For example, (S)-N-benzylpyrrolidin-3-yl acetamide showed higher selectivity in analogous studies .
  • X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with binding mode (e.g., dihedral angles between pyrrolidine and acetamide groups) .

Q. What analytical methods are critical for assessing the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light. Monitor degradation via UPLC-PDA to identify labile groups (e.g., acetyl hydrolysis) .
  • Plasma Stability Assays : Incubate with plasma at 37°C and quantify remaining compound using LC-MS/MS .
  • Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions that affect shelf life .

Q. Methodological Challenges and Solutions

Q. How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

Answer:

  • Experimental Determination : Measure logP via shake-flask method with octanol/water partitioning. Use nephelometry for solubility in PBS or simulated gastric fluid .
  • In Silico Prediction : Apply QSPR models (e.g., ALOGPS) to estimate properties based on molecular descriptors .
  • Salt Formation : Improve solubility by synthesizing hydrochloride or mesylate salts .

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

Answer:

  • Precautionary Measures : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to safety data sheets (SDS) for structurally similar compounds (e.g., N-benzylpyrrolidin-3-yl acetamide requires P95 respirators for dust control) .
  • Acute Toxicity Testing : Conduct OECD Guideline 423 studies in rodents to classify oral/pulmonary hazards .
  • Waste Disposal : Follow institutional guidelines for amide-containing compounds, including neutralization before disposal .

Q. How can researchers validate the purity of synthesized batches for reproducibility in biological assays?

Answer:

  • HPLC-UV/ELSD : Achieve >95% purity using C18 columns (gradient: 5–95% acetonitrile in water with 0.1% formic acid) .
  • Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% of theoretical values .
  • NMR Purity : Ensure no extraneous peaks in 1H^1H-NMR spectra, particularly in the δ 7–8 ppm range (aromatic impurities) .

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